2-Chloro-3'-pyrrolidinomethyl benzophenone

Catalog No.
S1925410
CAS No.
898770-58-6
M.F
C18H18ClNO
M. Wt
299.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3'-pyrrolidinomethyl benzophenone

CAS Number

898770-58-6

Product Name

2-Chloro-3'-pyrrolidinomethyl benzophenone

IUPAC Name

(2-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C18H18ClNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2

InChI Key

KDVYLSSFSBKYIA-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl

2-Chloro-3'-pyrrolidinomethyl benzophenone is an organic compound characterized by its unique structure, which includes a benzophenone core with a chloro substituent and a pyrrolidinomethyl group. Its molecular formula is C18H18ClNC_{18}H_{18}ClN, and it possesses a molecular weight of approximately 295.79 g/mol. The compound's structure contributes to its potential applications in various fields, including medicinal chemistry and material science.

There is no current information regarding the mechanism of action of 2-chloro-3'-pyrrolidinomethyl benzophenone.

  • Chlorine substitution can affect toxicity, but the extent depends on the overall structure. []
  • Aromatic hydrocarbons can have various health risks depending on their specific structure and exposure levels.
  • Search Findings: Searches of scientific databases and scholarly articles using 2-Chloro-3'-pyrrolidinomethyl benzophenone as a keyword did not yield any significant results ().
  • Potential Areas of Investigation: The chemical structure of the molecule suggests potential applications in areas like photochemistry or medicinal chemistry due to the presence of the benzophenone group, but this is speculation without further research.

The chemical reactivity of 2-Chloro-3'-pyrrolidinomethyl benzophenone can be categorized into several types of reactions:

  • Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation: The compound may be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions allow for the modification of the compound, leading to various derivatives that may exhibit different properties and activities.

Research indicates that 2-Chloro-3'-pyrrolidinomethyl benzophenone exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its structural features may influence its interaction with biological targets, making it a candidate for further investigation in drug development. Studies have suggested that compounds with similar structures can modulate enzyme activity and cellular pathways, indicating the possible therapeutic applications of this compound.

The synthesis of 2-Chloro-3'-pyrrolidinomethyl benzophenone typically involves a multi-step process:

  • Starting Materials: The synthesis generally begins with 2-chlorobenzophenone and pyrrolidine.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base (e.g., potassium carbonate) and a suitable solvent such as dimethylformamide (DMF). Heating the mixture facilitates the formation of the desired product.
  • Purification: The crude product is purified through recrystallization or chromatography to achieve high purity.

This synthetic route allows for the efficient production of the compound while maintaining high yields.

2-Chloro-3'-pyrrolidinomethyl benzophenone has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound is being explored for its potential use as an active pharmaceutical ingredient due to its biological activities.
  • Material Science: It can be utilized in developing specialty chemicals and materials with specific properties.

These applications highlight the compound's versatility and importance in scientific research and industry.

Interaction studies involving 2-Chloro-3'-pyrrolidinomethyl benzophenone focus on its binding affinity to various biological targets, including enzymes and receptors. The presence of both chloro and pyrrolidinomethyl groups enhances its potential interactions, which could lead to significant biological effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-Chloro-3'-pyrrolidinomethyl benzophenone, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-Chloro-4-fluorobenzophenoneLacks pyrrolidinomethyl groupLess versatile due to absence of nitrogen-containing substituent
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenoneContains both chloro and fluoro groupsDifferent reactivity profile due to additional fluorine
3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenoneSimilar core structure but different substitution patternMay exhibit distinct biological activity compared to 2-chloro variant

The uniqueness of 2-Chloro-3'-pyrrolidinomethyl benzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds. This structural diversity allows for tailored applications in research and industry, making it a valuable compound for further exploration.

XLogP3

4.2

Wikipedia

(2-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone

Dates

Last modified: 08-16-2023

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